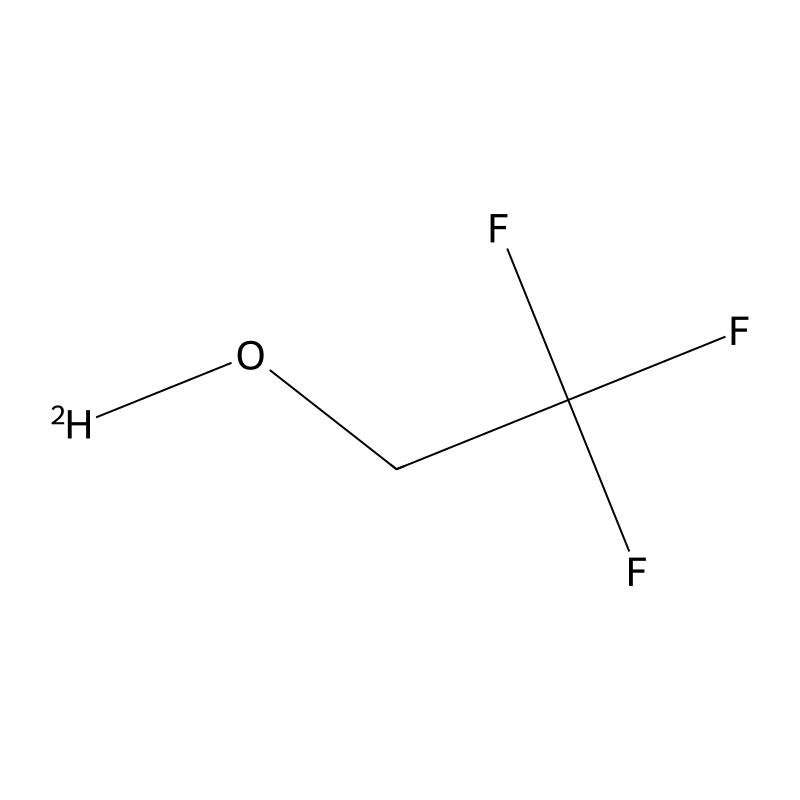

2,2,2-Trifluoroethan(ol-d)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in NMR Spectroscopy

The key advantage of 2,2,2-Trifluoroethan(ol-d) in NMR lies in its deuterium atom (D), a stable isotope of hydrogen. By replacing a hydrogen atom on the hydroxyl group (–OH) with deuterium, scientists can eliminate the signal from the hydroxyl proton in the NMR spectrum. This is particularly beneficial because the hydroxyl proton often overlaps with other signals in the spectrum, making it difficult to analyze specific regions of interest [].

Due to its high deuterium enrichment (typically >99%), 2,2,2-Trifluoroethan(ol-d) effectively "locks" the signal from the hydroxyl proton, allowing researchers to observe other protons in the molecule with greater clarity and precision. This improved spectral resolution facilitates the identification and characterization of various functional groups and their interactions within the molecule [].

Here are some specific examples of how 2,2,2-Trifluoroethan(ol-d) is used in NMR spectroscopy:

- Studying protein structure and dynamics: Researchers can use 2,2,2-Trifluoroethan(ol-d) as a solvent or co-solvent to study protein structure and dynamics by NMR. The elimination of the hydroxyl proton signal allows for a clearer observation of the protein's backbone amide protons, which are crucial for determining protein folding and interactions [].

- Investigating biomolecular interactions: In studies of interactions between biomolecules like proteins and DNA, 2,2,2-Trifluoroethan(ol-d) can be used to selectively suppress the water signal, which often dominates the NMR spectrum. This allows researchers to focus on the signals from the interacting biomolecules, providing valuable insights into binding mechanisms [].

- Metabolite analysis: Deuterated solvents like 2,2,2-Trifluoroethan(ol-d) play a crucial role in metabolomics, the study of small molecules within cells or organisms. By eliminating the interference from the solvent's proton signal, researchers can more accurately identify and quantify metabolites present in complex biological samples [].

2,2,2-Trifluoroethan(ol-d) is a deuterated alcohol with the molecular formula . This compound is characterized by the substitution of the hydrogen atom in the hydroxyl (-OH) group with deuterium, resulting in a unique isotopic composition. It is also known as trifluoroethyl alcohol and has a CAS number of 77568-66-2. The compound is a colorless liquid that is flammable and poses various health hazards, including toxicity upon ingestion and skin contact, as well as potential respiratory effects from inhalation .

TFE-d does not have a known biological mechanism of action. Its primary function is as a solvent or isotopic modifier in scientific research, particularly NMR spectroscopy [, ].

In NMR, TFE-d's deuterium substitution creates a lock on the signal from the OH proton, eliminating interference from solvent peaks in the spectrum. This allows for better observation of other protons in the molecule of interest [, ].

TFE-d shares the hazards associated with TFE, including:

- Dehydration: Under acidic conditions, it can undergo dehydration to form trifluoroethylene.

- Esterification: It can react with carboxylic acids to form esters.

- Oxidation: The alcohol group can be oxidized to form trifluoroacetic acid.

These reactions are significant for synthetic applications in organic chemistry and materials science.

The synthesis of 2,2,2-Trifluoroethan(ol-d) typically involves:

- Fluorination: Starting from ethanol or ethylene, fluorination can be achieved using reagents such as hydrogen fluoride or fluorine gas.

- Deuteration: The introduction of deuterium into the hydroxyl group can be accomplished through exchange reactions with deuterated solvents or reagents under controlled conditions.

These methods allow for the production of high-purity deuterated compounds suitable for various analytical applications.

Several compounds share structural similarities with 2,2,2-Trifluoroethan(ol-d), including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethanol | No fluorine; common alcohol | |

| Trifluoroethanol | Non-deuterated version; similar reactivity | |

| 1,1,1-Trifluoroethane | No hydroxyl group; gaseous state | |

| 1-Hydroxy-1,1,1-trifluoroethane | Hydroxyl group; similar reactivity |

Uniqueness

The uniqueness of 2,2,2-Trifluoroethan(ol-d) lies in its deuterated nature which provides distinct advantages in NMR spectroscopy and chemical analysis. Its fluorinated structure also imparts unique physical and chemical properties that differentiate it from non-fluorinated alcohols and hydrocarbons. This makes it particularly valuable in specialized applications within organic chemistry and material sciences .

2,2,2-Trifluoroethan(ol-d) represents a deuterium-labeled derivative of 2,2,2-trifluoroethanol, wherein the hydroxyl hydrogen atom has been specifically replaced with a deuterium atom. The compound maintains the fundamental trifluoroethanol backbone while incorporating isotopic labeling that provides distinct analytical and mechanistic advantages. This selective deuteration pattern distinguishes it from other isotopically labeled variants of trifluoroethanol, such as the fully deuterated 2,2,2-trifluoroethanol-d3 compound.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds, with the designation "(ol-d)" specifically indicating deuterium substitution at the hydroxyl position. Alternative nomenclature systems employ various descriptive approaches, including "trifluoroethyl alcohol-od" and "2,2,2-trifluoroethanol-od" to convey the same structural information. The Chemical Abstracts Service has assigned the unique registry number 77568-66-2 to this specific isotopic variant, providing unambiguous identification within chemical databases.

Commercial suppliers utilize diverse naming conventions that reflect both the structural characteristics and the intended applications of the compound. These include descriptive names such as "2,2,2-trifluoroethan-1-ol-d" which emphasizes the position-specific deuteration pattern. The systematic approach to nomenclature ensures clear communication regarding the precise isotopic substitution pattern, which proves critical for applications requiring specific deuterium positioning.

Table 1: Nomenclature and Identification Data for 2,2,2-Trifluoroethan(ol-d)

Structural Characteristics and Isotopic Labeling

The molecular structure of 2,2,2-trifluoroethan(ol-d) maintains the essential framework of the parent trifluoroethanol compound while incorporating selective deuterium labeling at the hydroxyl position. The molecular formula C₂H₂DF₃O reflects this specific isotopic substitution pattern, with a molecular weight of 101.05 daltons compared to 100.04 daltons for the non-deuterated analog. This minimal mass increase of approximately one dalton results from the substitution of protium with deuterium at the hydroxyl site.

The trifluoromethyl group (-CF₃) remains unchanged in the deuterated variant, preserving the electron-withdrawing characteristics that define the chemical behavior of trifluoroethanol compounds. The presence of three fluorine atoms bonded to the terminal carbon creates significant electronegativity differences that influence the acidity and hydrogen-bonding properties of the hydroxyl group. The deuterium substitution at this position provides opportunities for mechanistic investigations using nuclear magnetic resonance spectroscopy and kinetic isotope effect studies.

Physical property measurements reveal characteristic values that reflect both the fluorinated nature of the compound and the isotopic substitution effects. The density of 1.387 grams per milliliter at 25°C demonstrates the substantial mass contribution from the fluorine atoms. The melting point of -44°C and boiling point range of 77-80°C indicate physical properties closely similar to the non-deuterated compound, with minimal variation attributable to the deuterium substitution.

The refractive index value of 1.3 provides additional physical characterization data that assists in compound identification and purity assessment. These physical constants serve as important benchmarks for quality control and analytical verification in research applications. The hygroscopic nature of the compound requires careful handling and storage considerations to maintain chemical purity and prevent water contamination.

Table 2: Physical Properties of 2,2,2-Trifluoroethan(ol-d)

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 101.05 | g/mol | |

| Density | 1.387 | g/mL at 25°C | |

| Melting Point | -44 | °C | |

| Boiling Point | 77-80 | °C | |

| Refractive Index | 1.3 | n₂₀/D | |

| Flash Point | 85 | °F | |

| Physical Form | Liquid | - |

Historical Development and Synthetic Relevance

The development of deuterium-labeled trifluoroethanol derivatives emerged from the broader advancement of isotopically labeled compounds for analytical and mechanistic investigations. The parent compound 2,2,2-trifluoroethanol gained prominence through industrial synthesis methods involving hydrogenation or hydride reduction of trifluoroacetic acid derivatives. These established synthetic pathways provided the foundation for developing isotopically labeled variants with specific deuterium incorporation patterns.

Commercial availability of 2,2,2-trifluoroethan(ol-d) reflects the growing demand for specialized isotopically labeled solvents and reagents in nuclear magnetic resonance spectroscopy applications. The compound serves particular utility in mechanistic studies where deuterium labeling provides insights into reaction pathways and molecular interactions. Research applications have demonstrated the value of selective deuteration for investigating hydrogen-deuterium exchange processes and catalytic mechanisms.

The synthetic relevance extends beyond analytical applications to include specialized research in protein folding studies and pharmaceutical development. The unique properties of trifluoroethanol compounds, including their ability to stabilize specific protein secondary structures, have made deuterated variants valuable tools for biophysical investigations. The deuterium labeling enables detailed spectroscopic analysis while maintaining the essential chemical characteristics of the parent compound.

Manufacturing specifications typically require isotopic purity levels of 99% or higher to ensure reliable analytical performance. Quality control procedures involve nuclear magnetic resonance verification to confirm deuterium incorporation and overall compound purity. The production of high-purity isotopically labeled compounds requires specialized synthetic techniques and purification methods that differ from conventional organic synthesis approaches.

Table 3: Commercial Specifications and Applications

Catalytic Hydrogenolysis of Fluorinated Precursors

The catalytic hydrogenolysis of fluorinated precursors represents the primary industrial route for synthesizing 2,2,2-trifluoroethanol and its deuterated analog [1]. This methodology involves the selective reduction of fluorinated aldehyde compounds, particularly trifluoroacetaldehyde hydrates and hemiacetals, under controlled catalytic conditions [1]. The process offers significant advantages over alternative synthetic approaches, including superior atom economy and reduced formation of undesirable byproducts [1].

The hydrogenolysis reaction proceeds through the cleavage of carbon-oxygen bonds in fluorinated aldehyde derivatives, specifically compounds of the general formula CF₃-CHOH-OR, where R represents hydrogen or alkyl groups containing one to eight carbon atoms [1]. The reaction mechanism involves the initial adsorption of the fluorinated substrate onto the catalyst surface, followed by hydrogen activation and subsequent hydride transfer to the carbonyl carbon [1].

Industrial implementations of this methodology typically employ either liquid-phase or gas-phase reaction conditions, with liquid-phase systems demonstrating superior selectivity and conversion rates for the production of deuterated trifluoroethanol [1]. The choice of reaction phase significantly influences the overall process economics and product purity [2].

Nickel-Catalyzed Liquid-Phase Reactions

Nickel-catalyzed liquid-phase hydrogenolysis has emerged as the most effective methodology for producing 2,2,2-trifluoroethanol-d from fluorinated precursors [1]. The process utilizes supported nickel catalysts in combination with aliphatic tertiary amine cocatalysts to achieve quantitative conversion rates under moderate reaction conditions [1].

The optimal reaction conditions for nickel-catalyzed liquid-phase hydrogenolysis have been extensively characterized through systematic parametric studies [1]. Temperature control represents a critical factor, with optimal performance achieved at 175°C [1]. This temperature range provides sufficient thermal energy for hydrogen activation while preventing catalyst deactivation and substrate decomposition [1].

Pressure optimization studies have demonstrated that hydrogen pressures between 29 and 48 bar yield complete conversion of fluorinated precursors to 2,2,2-trifluoroethanol [1]. The pressure range ensures adequate hydrogen solubility in the liquid phase while maintaining reasonable equipment requirements [1]. Lower pressures result in incomplete conversion, while excessive pressures provide no additional benefits [1].

The catalyst loading requirements have been optimized to achieve maximum efficiency with minimal catalyst consumption [1]. Studies demonstrate that catalyst loadings as low as 0.26 grams per reaction batch can achieve complete conversion when combined with appropriate cocatalyst systems [1]. This represents a significant improvement over earlier methodologies that required substantially higher catalyst loadings [1].

Table 1: Nickel-Catalyzed Liquid-Phase Hydrogenolysis Reaction Conditions

| Parameter | Example 1 | Example 4 | Example 5 | Without Cocatalyst |

|---|---|---|---|---|

| Temperature (°C) | 175 | 175 | 175 | 175 |

| Pressure (bar) | 37-46 | 29-46 | 33-48 | 33-46 |

| Reaction Time (min) | 110 | 100 | 80 | 420 |

| Catalyst Loading (g) | 0.36 | 0.26 | -- | -- |

| Cocatalyst (dimethylethylamine) | 0.32 g (4.38×10⁻³ mol) | 0.26 g (3.56×10⁻³ mol) | 1.39 g tributylamine (7.5×10⁻³ mol) | None |

| Conversion Rate (%) | Complete | Complete | Complete | 40 |

| Yield (2,2,2-Trifluoroethanol) (%) | Quantitative | Quantitative | Quantitative | 40 |

The reaction kinetics for nickel-catalyzed hydrogenolysis follow first-order behavior with respect to the fluorinated substrate concentration [1]. The apparent activation energy for the process has been determined to be consistent with hydrogen activation as the rate-limiting step [3]. The supported nickel catalysts demonstrate remarkable stability under reaction conditions, with catalyst activity maintained for extended periods without significant deactivation [1].

Substrate scope investigations have confirmed that the nickel-catalyzed methodology accommodates a wide range of fluorinated aldehyde derivatives [1]. The process demonstrates particular effectiveness with trifluoroacetaldehyde hydrates and their corresponding hemiacetal derivatives [1]. The methodology exhibits high chemoselectivity, with minimal formation of over-reduction products or side reactions [1].

Role of Aliphatic Tertiary Amine Cocatalysts

Aliphatic tertiary amine cocatalysts play an essential role in enhancing the efficiency and selectivity of nickel-catalyzed hydrogenolysis reactions [1]. These compounds function as promoters that significantly accelerate reaction rates while maintaining high product selectivity [1]. The mechanism by which these cocatalysts operate involves multiple pathways that collectively optimize the catalytic performance [1].

The most extensively studied aliphatic tertiary amine cocatalyst is dimethylethylamine, which demonstrates exceptional promoting effects in liquid-phase hydrogenolysis systems [1]. When employed at concentrations of 3.56×10⁻³ to 4.38×10⁻³ moles per reaction batch, dimethylethylamine reduces reaction times from over 420 minutes to approximately 100 minutes while maintaining quantitative conversion [1]. This dramatic improvement in reaction kinetics represents a critical advancement for industrial applications [1].

Tributylamine represents an alternative aliphatic tertiary amine cocatalyst that exhibits comparable promoting effects [1]. Studies demonstrate that tributylamine at concentrations of 7.5×10⁻³ moles can achieve complete conversion in 80 minutes, representing the shortest reaction time observed among the tested cocatalyst systems [1]. The enhanced performance with tributylamine may be attributed to its higher basicity and improved solubility characteristics [1].

The cocatalyst mechanism involves several key functions that collectively enhance the overall catalytic performance [1]. Primary among these is the promotion of hydrogen activation on the nickel catalyst surface through electronic modification of the metal centers [1]. The tertiary amine coordinates with the nickel surface, creating electron-rich sites that facilitate hydrogen dissociation [1].

Secondary effects include the stabilization of reaction intermediates and the prevention of catalyst poisoning by acidic byproducts [1]. The basic nature of the tertiary amines neutralizes trace acidic impurities that can otherwise deactivate the nickel catalyst [1]. This protective effect extends catalyst lifetime and maintains consistent performance throughout extended reaction periods [1].

The absence of aliphatic tertiary amine cocatalysts results in dramatically reduced reaction efficiency [1]. Control experiments conducted without cocatalysts demonstrate only 40% conversion after 420 minutes under otherwise identical conditions [1]. This stark contrast emphasizes the critical importance of cocatalyst systems for practical implementation of nickel-catalyzed hydrogenolysis [1].

Optimization studies have established that the cocatalyst-to-substrate molar ratio represents a critical parameter for achieving optimal performance [1]. Ratios between 0.01 and 0.02 provide the most effective promotion without introducing complications from excess cocatalyst [1]. Higher ratios do not provide additional benefits and may interfere with product separation [1].

Deuterium Substitution Techniques

Deuterium substitution represents a specialized synthetic challenge that requires carefully controlled reaction conditions and specialized methodologies [4]. The incorporation of deuterium atoms into organic molecules demands precise control over isotopic exchange processes to achieve high levels of deuterium incorporation while maintaining chemical integrity [4]. For 2,2,2-trifluoroethanol-d, deuterium substitution can be accomplished through several distinct pathways, each offering unique advantages and limitations [4].

The primary approaches for deuterium substitution include direct isotopic exchange reactions using deuterium oxide as the deuterium source, catalytic hydrogen-deuterium exchange processes, and specialized reduction reactions employing deuterated reducing agents [4]. The choice of methodology depends on the desired degree of deuteration, the specific positions requiring deuterium incorporation, and the overall synthetic strategy [4].

Isotopic Exchange Mechanisms

Isotopic exchange mechanisms for deuterium incorporation in 2,2,2-trifluoroethanol involve several distinct pathways that operate under different reaction conditions [5]. The fundamental principle underlying these mechanisms is the reversible exchange of hydrogen and deuterium atoms between the organic substrate and a deuterium-containing medium [5].

The most widely employed isotopic exchange mechanism utilizes palladium-catalyzed hydrogen-deuterium exchange in deuterium oxide systems [6]. This methodology involves the use of palladium on carbon catalysts in combination with aluminum metal and deuterium oxide to generate deuterium gas in situ [6]. The process achieves high selectivity and efficiency while operating under environmentally benign conditions [6].

The palladium-catalyzed mechanism proceeds through the initial activation of deuterium oxide by metallic aluminum, generating deuterium gas and aluminum hydroxide [6]. The deuterium gas subsequently undergoes activation on the palladium catalyst surface, forming surface-bound deuterium atoms [6]. These activated deuterium species then participate in exchange reactions with the hydroxyl hydrogen of 2,2,2-trifluoroethanol [6].

Table 2: Deuterium Substitution Techniques and Parameters

| Method | Temperature (°C) | Deuterium Source | Selectivity | Deuterium Incorporation (%) |

|---|---|---|---|---|

| Pd/C-Al-D₂O System | Room temperature | D₂O | High | >95 |

| H-D Exchange (Aqueous) | 25-100 | D₂O | Moderate-High | 90-99 |

| Base-Catalyzed Exchange | 80-400 | D₂O/DMSO-d₆ | Variable | 85-95 |

| Metal-Free Exchange | Variable | D₂O | Low-Moderate | 70-90 |

The kinetics of palladium-catalyzed deuterium exchange follow first-order behavior with respect to the organic substrate concentration [5]. The exchange rate is independent of deuterium oxide concentration when deuterium oxide is present in large excess, indicating that substrate activation represents the rate-limiting step [5]. Temperature optimization studies demonstrate that room temperature conditions provide optimal exchange rates while minimizing side reactions [6].

Base-catalyzed isotopic exchange represents an alternative mechanism that operates through different mechanistic pathways [7]. This approach utilizes strong bases such as sodium hydroxide to facilitate deuterium-hydrogen exchange between 2,2,2-trifluoroethanol and deuterium oxide [7]. The mechanism involves the initial deprotonation of the hydroxyl group, followed by reprotonation with deuterium from the exchange medium [7].

The base-catalyzed mechanism requires elevated temperatures between 80 and 400°C to achieve reasonable exchange rates [7]. The high temperature requirement represents a significant limitation for thermally sensitive substrates [7]. However, the methodology offers advantages in terms of simplicity and the absence of expensive catalyst systems [7].

Metal-free isotopic exchange mechanisms have been developed as alternatives to catalyst-based systems [4]. These approaches typically employ specialized reaction conditions that promote spontaneous hydrogen-deuterium exchange [4]. While these methods offer advantages in terms of catalyst-free operation, they generally provide lower deuterium incorporation levels and reduced selectivity compared to catalytic systems [4].

Purification via Molecular Sieve Distillation

Molecular sieve distillation represents a critical purification technique for obtaining high-purity 2,2,2-trifluoroethanol-d with minimal isotopic contamination [8]. This methodology combines the selective adsorption properties of molecular sieves with fractional distillation to achieve exceptional purification efficiency [8]. The technique is particularly valuable for deuterated compounds where isotopic purity represents a critical quality parameter [8].

The fundamental principle of molecular sieve distillation relies on the size-selective adsorption of water and other small impurities while excluding the target deuterated compound [9]. Molecular sieves are crystalline aluminosilicate materials with precisely controlled pore structures that selectively adsorb molecules based on size and polarity [9]. For 2,2,2-trifluoroethanol-d purification, Type 3A molecular sieves provide optimal performance [9].

Type 3A molecular sieves possess pore diameters of approximately 3.0 Angstroms, which allows selective adsorption of water molecules (molecular diameter 1.93 Angstroms) while excluding 2,2,2-trifluoroethanol-d [9]. This size selectivity enables highly efficient dehydration without product loss [9]. The molecular sieves are typically activated by heating to 100-400°C under vacuum or inert atmosphere to remove adsorbed moisture [9].

Table 3: Molecular Sieve Distillation Parameters for Purification

| Molecular Sieve Type | Pore Size (Å) | Target Compounds | Drying Temperature (°C) | Efficiency (%) |

|---|---|---|---|---|

| 3A | 3.0 | Water removal from alcohols | 100-400 | >95 |

| 4A | 4.0 | General dehydration | 100-400 | 90-95 |

| 5A | 5.0 | Larger molecule separation | 100-400 | 85-95 |

The distillation component of the purification process utilizes fractional distillation techniques to separate 2,2,2-trifluoroethanol-d from other organic impurities [10]. The process typically employs distillation columns with high theoretical plate numbers to achieve the resolution required for high-purity deuterated compounds [10]. Temperature control represents a critical parameter, with distillation conducted under reduced pressure to minimize thermal decomposition [10].

The integration of molecular sieve treatment with distillation involves a multi-stage process that maximizes purification efficiency [8]. The crude 2,2,2-trifluoroethanol-d is first treated with activated molecular sieves to remove water and other small polar impurities [8]. The dehydrated material is then subjected to careful fractional distillation under controlled conditions [8].

Process optimization studies have demonstrated that molecular sieve loading of 5-10% by weight provides optimal dehydration efficiency without excessive product retention [9]. Higher loadings do not provide additional benefits and may result in product losses through excessive adsorption [9]. The contact time between the product and molecular sieves should be minimized to prevent unwanted side reactions [9].

The effectiveness of molecular sieve distillation for 2,2,2-trifluoroethanol-d purification has been validated through comprehensive analytical characterization [8]. High-resolution mass spectrometry demonstrates deuterium incorporation levels exceeding 99.8% following proper purification procedures [7]. Nuclear magnetic resonance spectroscopy confirms the absence of residual hydrogen-containing impurities [8].

Infrared and Nuclear Magnetic Resonance Signatures

The spectroscopic characterization of 2,2,2-trifluoroethan(ol-d) reveals distinctive signatures that differentiate it from its non-deuterated analog. Infrared spectroscopy studies have demonstrated that the compound exhibits characteristic vibrational modes associated with the C-F stretching vibrations, C-H stretching and bending modes, and critically, the deuterated O-D stretching vibration [1] [2].

The IR spectrum of 2,2,2-trifluoroethan(ol-d) shows a fundamental O-D stretching frequency that is red-shifted by approximately 700 cm⁻¹ compared to the O-H stretch in the non-deuterated form. This shift follows the expected isotopic scaling relationship where the frequency ratio is proportional to the square root of the reduced mass ratio [2]. The trifluoromethyl group contributes strong C-F stretching absorptions typically observed in the 1000-1400 cm⁻¹ region, with the asymmetric and symmetric CF₃ stretches being particularly prominent [3].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the deuterated compound. In ¹H NMR spectra recorded in deuterated trifluoroethanol, the hydroxyl deuterium appears as a broad signal at 5.02 ppm, while the methylene protons exhibit a quartet at 3.88 ppm due to coupling with the adjacent CF₃ group [4]. The coupling constant J(H,F) is measured at 8.4 Hz, consistent with three-bond coupling between the methylene protons and the trifluoromethyl fluorines [5].

¹³C NMR spectroscopy reveals the carbon framework with the CF₃ carbon appearing as a quartet at 126.3 ppm due to scalar coupling with the three equivalent fluorine atoms. The methylene carbon resonates at 61.5 ppm, also appearing as a quartet due to coupling with the CF₃ group [4]. Deuterium coupling effects are observable in both ¹H and ¹³C spectra, with J(C,D) coupling constants of approximately 22 Hz being reported for carbon atoms adjacent to deuterium [4].

The compound serves as an excellent NMR solvent for structural studies due to its ability to dissolve a wide range of organic compounds while providing minimal interference from solvent signals. The deuterated forms (TFE-d₃ and TFE-d₁) are particularly valuable for ¹H NMR spectroscopy as they eliminate or reduce solvent proton signals that could obscure analyte resonances [6] [7].

Isotopic Effects on Vibrational Modes

The incorporation of deuterium into the hydroxyl position of 2,2,2-trifluoroethanol produces significant isotopic effects on the vibrational modes of the molecule. These effects are particularly pronounced in the hydrogen bonding dynamics and vibrational coupling patterns.

Primary isotopic effects are observed in the O-H/O-D stretching region, where the deuterated form exhibits a red-shift of approximately 700 cm⁻¹ compared to the protiated analog. This shift is consistent with the theoretical prediction based on the reduced mass of the O-D oscillator compared to O-H [2]. The isotopic shift follows the relationship ν(O-D)/ν(O-H) = √(μ(O-H)/μ(O-D)), where μ represents the reduced mass of the oscillator.

Secondary isotopic effects manifest in the coupling between the O-D stretching mode and other vibrational modes within the molecule. Studies have shown that the deuterated form exhibits modified coupling patterns with the CF₃ group vibrations and the C-C stretching modes [8]. These effects are particularly important in understanding the conformational preferences of the molecule, as they influence the energy differences between rotational isomers.

The vibrational coupling analysis reveals that deuteration affects the normal modes of the entire molecule, not just the O-D stretch. The CF₃ group vibrations show subtle frequency shifts due to the mass change at the hydroxyl position, demonstrating the coupled nature of the vibrational system [9]. These shifts are typically small (< 10 cm⁻¹) but are measurable with high-resolution infrared spectroscopy.

Fermi resonance effects have been observed in the deuterated compound, where the O-D stretching fundamental interacts with overtones and combination bands of other vibrational modes. This phenomenon is particularly relevant for understanding the hydrogen bonding behavior of the compound, as Fermi resonance coupling constants can serve as indicators of hydrogen bonding strength [10].

Studies using two-dimensional infrared spectroscopy have revealed that the deuterated form exhibits modified cross-peak patterns compared to the protiated analog, indicating changes in vibrational coupling and energy transfer pathways [10]. These observations provide insights into the molecular dynamics and intermolecular interactions of the deuterated compound.

The isotopic effects on vibrational modes also extend to the conformational analysis of the molecule. Research has shown that the deuterated form exhibits a preference for the gauche conformation over the trans form, with the energy difference between conformers being modified by the isotopic substitution [11]. This conformational preference has implications for the solvation behavior and hydrogen bonding patterns of the compound.

Thermodynamic and Solvation Behavior

Hydrogen-Bonding Dynamics in Mixed Solvent Systems

The hydrogen-bonding dynamics of 2,2,2-trifluoroethan(ol-d) in mixed solvent systems represent a complex interplay of molecular interactions that significantly influence its thermodynamic behavior. The deuterated compound exhibits enhanced hydrogen bonding capabilities compared to conventional alcohols due to the strong electron-withdrawing effect of the trifluoromethyl group [12].

Hydrogen bond network formation in mixed water-TFE systems shows concentration-dependent behavior. At low TFE concentrations (< 15% v/v), the compound forms isolated hydrogen bonds with water molecules. However, as the concentration increases beyond 15%, cluster formation begins to occur, with TFE molecules aggregating through hydrogen bonding interactions [1]. This clustering reaches a maximum at approximately 30% (v/v) TFE, where the molecules form stable micellar-like structures with Stokes radii of approximately 0.55 nm [1].

The deuterated hydroxyl group (O-D) forms stronger hydrogen bonds than the protiated analog due to the isotopic effect on bond strength. Studies have shown that deuterium bonds are typically 0.5-1.0 kcal/mol stronger than hydrogen bonds, which affects the overall stability of the hydrogen-bonded networks [13]. This enhanced stability contributes to the modified solvation dynamics observed in deuterated systems.

Molecular dynamics simulations have revealed that TFE molecules in mixed solvent systems exhibit preferential aggregation around solute molecules, forming a coating that displaces water molecules [14] [15]. This coating effect is particularly pronounced for the deuterated form, where the modified hydrogen bonding dynamics lead to more stable solvation complexes. The solvation shell consists primarily of TFE molecules oriented with their hydroxyl groups toward the solute surface.

The kinetics of hydrogen bond formation and breaking in mixed solvent systems show distinct temporal characteristics. Studies using time-resolved spectroscopy have identified two well-separated dynamical solvation times: a fast component (0.8 ps) and a slow component (38 ps) [16]. The slow component is attributed to the formation of rigid hydrogen-bonded structures involving the deuterated hydroxyl group, while the fast component represents bulk-type solvation dynamics.

Cooperative hydrogen bonding effects are observed in mixed TFE-water systems, where the presence of TFE enhances the structure of the surrounding water network. This cooperative effect is more pronounced in the deuterated system due to the stronger O-D···O hydrogen bonds [17]. The enhanced cooperation leads to the formation of extended hydrogen-bonded networks that persist over longer time scales.

The hydrogen bonding topology in mixed systems has been characterized using rotational spectroscopy studies. These investigations reveal that water molecules prefer to insert into the existing intramolecular hydrogen-bonded ring of TFE, forming stable 1:1 complexes [18]. The deuterated form shows modified tunneling dynamics in these complexes, with the interchange of bonded and non-bonded hydrogen atoms being affected by the isotopic substitution.

Dielectric Constant and Polarity Metrics

The dielectric properties of 2,2,2-trifluoroethan(ol-d) play a crucial role in determining its solvation behavior and thermodynamic characteristics. The compound exhibits a dielectric constant of 8.55 at room temperature, which is significantly lower than water (ε = 80.1) but higher than many organic solvents [19] [20].

Polarity assessment using multiple scales reveals the intermediate polar character of the compound. The Snyder polarity index places trifluoroethanol in the intermediate polarity range, while the Reichardt polarity parameter confirms its position between highly polar protic solvents and nonpolar aprotic solvents [21]. The dipole moment of 2.52 D reflects the molecular polarity arising from the electron-withdrawing trifluoromethyl group and the polar hydroxyl functionality [20].

The dielectric behavior in mixed solvent systems shows non-ideal mixing characteristics. As the concentration of TFE increases in water mixtures, the effective dielectric constant decreases nonlinearly, creating microenvironments with locally reduced dielectric constants [22]. This reduction is particularly important for stabilizing intramolecular hydrogen bonds in dissolved peptides and proteins.

Solvation thermodynamics studies have revealed that the low dielectric constant of TFE creates an environment that favors the formation of intramolecular hydrogen bonds over intermolecular interactions with solvent molecules [14]. This effect is enhanced in the deuterated form due to the modified hydrogen bonding dynamics and reduced solvation entropy [23].

The dielectric relaxation behavior of TFE shows complex frequency-dependent characteristics. The compound exhibits multiple relaxation processes corresponding to different molecular motions: rotation of the entire molecule, internal rotation about the C-C bond, and reorientation of the hydroxyl group [24]. The deuterated form shows modified relaxation times due to the increased moment of inertia of the O-D group.

Polarity-dependent solvation effects are observed in the preferential solvation of solutes by TFE in mixed solvent systems. The intermediate polarity of TFE allows it to interact favorably with both hydrophobic and hydrophilic regions of solute molecules [25]. This dual solvation capability is particularly important for protein and peptide systems, where TFE can stabilize both secondary structure elements and hydrophobic regions.

The dielectric constant measurement in deuterated systems requires careful consideration of isotopic effects. The replacement of hydrogen with deuterium affects the molecular polarizability and dipole moment, leading to small but measurable changes in the dielectric constant [26]. These changes are typically less than 2% but can be significant for precise thermodynamic calculations.

Electric field effects within the dielectric medium influence the thermodynamic stability of dissolved species. The reduced dielectric constant of TFE compared to water means that electrostatic interactions are less screened, leading to stronger ion-pairing and enhanced stability of zwitterionic species [27]. This effect is particularly relevant for understanding the behavior of amino acids and peptides in TFE solutions.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant